molecular formula C15H8F2N4S B286935 6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286935
M. Wt: 314.3 g/mol
InChI Key: LSLCEBPJCFYPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolothiadiazole derivative and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exert various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments are its potent biological activities and its ability to modulate various cellular pathways. However, the limitations of using this compound in lab experiments include its high toxicity and potential side effects. Therefore, caution must be exercised when working with this compound, and appropriate safety measures must be taken.

Future Directions

The future directions for the research on 6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include its further investigation for its potential use in the treatment of various diseases. This compound has shown promise in the treatment of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its efficacy in these conditions. Additionally, this compound could be further modified to improve its potency and reduce its toxicity, making it a safer and more effective therapeutic agent. Finally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.
Conclusion
In conclusion, 6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has shown potential in various scientific research applications. Its potent biological activities and ability to modulate various cellular pathways make it a promising therapeutic agent for the treatment of various diseases. However, caution must be exercised when working with this compound due to its high toxicity and potential side effects. Further research is needed to determine its efficacy and safety in various conditions and to explore its potential use in combination with other drugs.

Synthesis Methods

The synthesis of 6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-(2-fluorophenyl)-1,3,4-thiadiazole with 2-azido-1-(3-fluorophenyl)ethanone in the presence of copper powder and sodium ascorbate. This reaction results in the formation of the desired compound in good yield and purity.

Scientific Research Applications

The scientific research application of 6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is vast and varied. This compound has been found to exhibit potent antimicrobial, antitumor, and anti-inflammatory activities. It has also been shown to possess significant antioxidant and antidiabetic properties. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H8F2N4S

Molecular Weight

314.3 g/mol

IUPAC Name

6-(2-fluorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8F2N4S/c16-10-5-3-4-9(8-10)13-18-19-15-21(13)20-14(22-15)11-6-1-2-7-12(11)17/h1-8H

InChI Key

LSLCEBPJCFYPJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)F

Origin of Product

United States

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